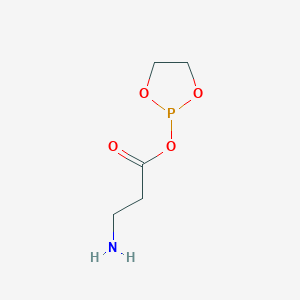
1,3,2-Dioxaphospholan-2-yl beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholan-2-yl beta-alaninate is a chemical compound with the molecular formula C5H10NO4P It is a member of the dioxaphospholane family, which are cyclic phosphorus-containing compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholan-2-yl beta-alaninate typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . This reaction yields 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides. The reaction conditions are crucial for the successful synthesis of the compound, with the choice of solvents and temperature playing a significant role.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphospholan-2-yl beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield dioxaphospholane oxides, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Scientific Research Applications
1,3,2-Dioxaphospholan-2-yl beta-alaninate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholan-2-yl beta-alaninate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical reactions, including oligomerization and polymerization .
Comparison with Similar Compounds
1,3,2-Dioxaphospholan-2-yl beta-alaninate can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane: Another cyclic phosphorus-containing compound with similar chemical properties.
1,3,2-Dioxaphospholane: A related compound with a different ring size and substitution pattern.
Phospholane: A simpler phosphorus-containing compound with a five-membered ring.
Properties
CAS No. |
192320-00-6 |
|---|---|
Molecular Formula |
C5H10NO4P |
Molecular Weight |
179.11 g/mol |
IUPAC Name |
1,3,2-dioxaphospholan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C5H10NO4P/c6-2-1-5(7)10-11-8-3-4-9-11/h1-4,6H2 |
InChI Key |
QRJRSNCXMBTTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)OC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















